molecular formula C22H43NO2 B13976706 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol CAS No. 56666-42-3

1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol

Cat. No.: B13976706
CAS No.: 56666-42-3
M. Wt: 353.6 g/mol
InChI Key: GOSQLVROXRMYNO-UHFFFAOYSA-N
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Description

1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a long-chain octadecanol

Preparation Methods

The synthesis of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol typically involves the following steps:

    Synthetic Routes: The preparation of this compound can be achieved through the reaction of pyrrolidine with an appropriate octadecanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound. Commonly used conditions include moderate temperatures and atmospheric pressure, with reaction times varying from a few hours to several days.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.

Chemical Reactions Analysis

1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrrolidine derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. These interactions can result in changes in cellular functions and physiological responses.

Comparison with Similar Compounds

1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other pyrrolidine derivatives, such as 1-Oxo-1-(1-pyrrolidinyl)-2-propanol and 1-Oxo-1-(1-pyrrolidinyl)-3-hexanol.

Properties

CAS No.

56666-42-3

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

6-hydroxy-1-pyrrolidin-1-yloctadecan-1-one

InChI

InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3

InChI Key

GOSQLVROXRMYNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCC(=O)N1CCCC1)O

Origin of Product

United States

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